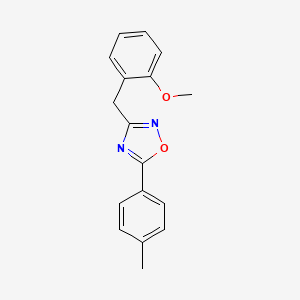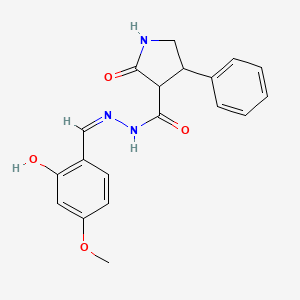
N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide, also known as HMBP, is a synthetic compound that has been studied for its potential applications in various fields of science.
科学的研究の応用
N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide has also been investigated for its potential use as a diagnostic tool for detecting cancer cells.
作用機序
N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of reactive oxygen species (ROS). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. ROS are highly reactive molecules that can cause damage to cells and tissues. By inhibiting COX-2 and reducing ROS production, N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide can help to reduce inflammation and protect cells from oxidative damage.
Biochemical and Physiological Effects:
N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide has been found to have low toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
One advantage of using N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide in lab experiments is its low toxicity and high selectivity for COX-2. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its potential use as a diagnostic tool for detecting cancer cells. Further studies are needed to better understand the mechanisms of action of N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide and to optimize its pharmacological properties for clinical use.
合成法
N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide can be synthesized by reacting 2-hydroxy-4-methoxybenzaldehyde with pyrrolidine-2,3-dione and phenylhydrazine in the presence of acetic acid. The resulting product is purified by recrystallization from ethanol to obtain N'-(2-hydroxy-4-methoxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide in a pure form.
特性
IUPAC Name |
N-[(Z)-(2-hydroxy-4-methoxyphenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-14-8-7-13(16(23)9-14)10-21-22-19(25)17-15(11-20-18(17)24)12-5-3-2-4-6-12/h2-10,15,17,23H,11H2,1H3,(H,20,24)(H,22,25)/b21-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHZJYNVOZZCA-FBHDLOMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2C(CNC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC(=O)C2C(CNC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6113104.png)
![1-cyclohexyl-N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6113106.png)
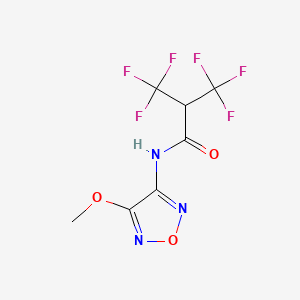
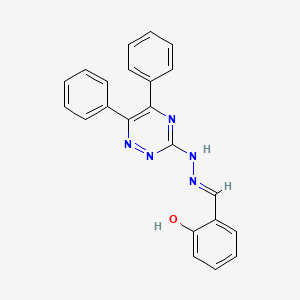
![ethyl 3-(3-chlorobenzyl)-1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6113132.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6113138.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6113142.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6113157.png)
![(2,6-dimethylphenyl){1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine](/img/structure/B6113163.png)
![{2-[(2,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6113168.png)
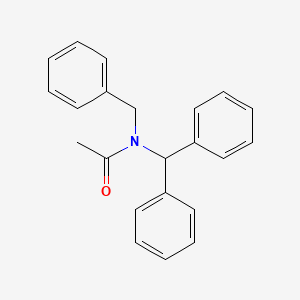

![5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6113212.png)
